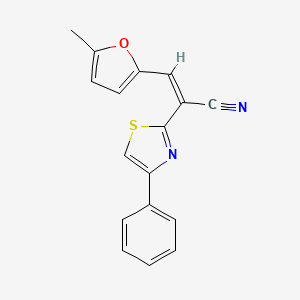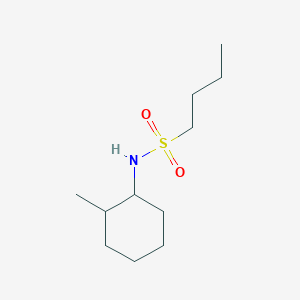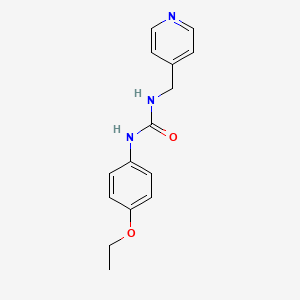![molecular formula C21H25ClN4O2 B5308174 6-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5308174.png)
6-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol, commonly known as CP-122,288, is a chemical compound that belongs to the class of pyridinol derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is expressed in the mesolimbic and mesocortical pathways of the brain. CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and drug addiction.
作用機序
The mechanism of action of CP-122,288 involves its selective antagonism of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The dopamine D3 receptor is mainly expressed in the mesolimbic and mesocortical pathways of the brain, which are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, CP-122,288 reduces the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
CP-122,288 has been shown to have several biochemical and physiological effects in animal models and human studies. For example, it has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing and addiction. It has also been shown to increase the activity of the prefrontal cortex, a brain region that is involved in executive functions and decision-making. Moreover, CP-122,288 has been shown to improve cognitive performance in animal models and human studies, suggesting its potential use in the treatment of cognitive deficits in various neurological and psychiatric disorders.
実験室実験の利点と制限
CP-122,288 has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for the dopamine D3 receptor, which allows for precise manipulation of the dopaminergic system in the brain. Moreover, CP-122,288 has been extensively characterized in terms of its pharmacokinetics and pharmacodynamics, which facilitates its use in animal models and human studies. However, one of the main limitations is its relatively low solubility in water, which requires the use of organic solvents for its preparation and administration. Moreover, CP-122,288 has been shown to have off-target effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which may complicate its interpretation in lab experiments.
将来の方向性
There are several future directions for the research on CP-122,288. One of the main directions is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Moreover, there is a need to develop more selective and potent dopamine D3 receptor antagonists that can overcome the limitations of CP-122,288, such as its low solubility and off-target effects. Finally, there is a need to investigate the long-term effects of CP-122,288 on the dopaminergic system and its potential for inducing tolerance and dependence, which may limit its clinical use.
合成法
The synthesis of CP-122,288 involves several steps of chemical reactions, starting from the condensation of 3-pyridinol with piperidine-4-carboxylic acid, followed by the introduction of the 3-chlorophenyl and piperazine moieties through the use of appropriate reagents. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In particular, its selective antagonism of the dopamine D3 receptor has been shown to have beneficial effects in the treatment of schizophrenia, a severe mental disorder characterized by positive symptoms (such as hallucinations and delusions) and negative symptoms (such as apathy and social withdrawal). CP-122,288 has also been investigated for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder that affects the dopaminergic system in the brain. Moreover, CP-122,288 has been shown to reduce drug-seeking behavior in animal models of drug addiction, suggesting its potential use in the treatment of substance abuse disorders.
特性
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(5-hydroxypyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c22-16-3-1-4-17(13-16)24-9-11-25(12-10-24)18-5-2-8-26(15-18)21(28)20-7-6-19(27)14-23-20/h1,3-4,6-7,13-14,18,27H,2,5,8-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBNTZZIPWRAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=C(C=C2)O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3,5-dichloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308092.png)



![N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide](/img/structure/B5308110.png)
![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5308116.png)
![ethyl 1-({4-[(1-pyrrolidinylcarbonyl)amino]phenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B5308121.png)
![methyl {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetate](/img/structure/B5308127.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5308128.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308147.png)
![6-(3,5-dimethylphenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5308158.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methoxybenzamide](/img/structure/B5308167.png)
![6-iodo-3-(2-phenylethyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5308186.png)
![1-(3,4-dichlorophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5308192.png)